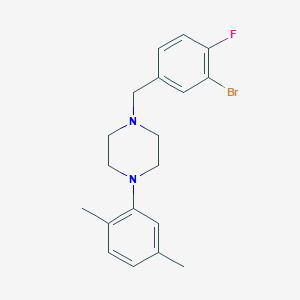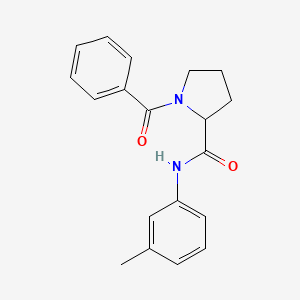
1-(3-bromo-4-fluorobenzyl)-4-(2,5-dimethylphenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-bromo-4-fluorobenzyl)-4-(2,5-dimethylphenyl)piperazine, also known as BFBM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. BFBM is a piperazine derivative that possesses both benzyl and phenyl moieties. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
作用机制
The mechanism of action of 1-(3-bromo-4-fluorobenzyl)-4-(2,5-dimethylphenyl)piperazine is not fully understood, but it is believed to act as a competitive inhibitor of DAT. 1-(3-bromo-4-fluorobenzyl)-4-(2,5-dimethylphenyl)piperazine binds to the DAT protein and prevents the uptake of dopamine, leading to an increase in dopamine levels in the synaptic cleft. This increase in dopamine levels has been shown to have various physiological effects, including the regulation of mood, motivation, and reward.
Biochemical and Physiological Effects:
1-(3-bromo-4-fluorobenzyl)-4-(2,5-dimethylphenyl)piperazine has been shown to have various biochemical and physiological effects. 1-(3-bromo-4-fluorobenzyl)-4-(2,5-dimethylphenyl)piperazine has been shown to selectively bind to DAT and inhibit dopamine uptake, leading to an increase in dopamine levels in the brain. This increase in dopamine levels has been shown to have various physiological effects, including the regulation of mood, motivation, and reward. 1-(3-bromo-4-fluorobenzyl)-4-(2,5-dimethylphenyl)piperazine has also been shown to induce apoptosis in cancer cells, making it a potential candidate for targeted cancer therapy.
实验室实验的优点和局限性
1-(3-bromo-4-fluorobenzyl)-4-(2,5-dimethylphenyl)piperazine has several advantages and limitations for laboratory experiments. One of the primary advantages of 1-(3-bromo-4-fluorobenzyl)-4-(2,5-dimethylphenyl)piperazine is its selectivity for DAT, making it a potential candidate for imaging studies of the dopamine system. 1-(3-bromo-4-fluorobenzyl)-4-(2,5-dimethylphenyl)piperazine has also been shown to selectively bind to cancer cells, making it a potential candidate for targeted cancer therapy. However, one of the limitations of 1-(3-bromo-4-fluorobenzyl)-4-(2,5-dimethylphenyl)piperazine is its relatively short half-life, which may limit its use in imaging studies. 1-(3-bromo-4-fluorobenzyl)-4-(2,5-dimethylphenyl)piperazine also has limited solubility in aqueous solutions, which may limit its use in certain laboratory experiments.
未来方向
There are several future directions for the study of 1-(3-bromo-4-fluorobenzyl)-4-(2,5-dimethylphenyl)piperazine. One potential future direction is the development of more efficient synthesis methods for 1-(3-bromo-4-fluorobenzyl)-4-(2,5-dimethylphenyl)piperazine. Another potential future direction is the optimization of 1-(3-bromo-4-fluorobenzyl)-4-(2,5-dimethylphenyl)piperazine as a ligand for imaging studies of the dopamine system. 1-(3-bromo-4-fluorobenzyl)-4-(2,5-dimethylphenyl)piperazine may also be further studied for its potential applications in the diagnosis and treatment of cancer. Additionally, the mechanism of action of 1-(3-bromo-4-fluorobenzyl)-4-(2,5-dimethylphenyl)piperazine may be further elucidated to better understand its biochemical and physiological effects.
合成方法
1-(3-bromo-4-fluorobenzyl)-4-(2,5-dimethylphenyl)piperazine can be synthesized using various methods, including the reaction of 3-bromo-4-fluorobenzyl chloride with 4-(2,5-dimethylphenyl)piperazine in the presence of a base such as potassium carbonate. Another method involves the reaction of 3-bromo-4-fluorobenzylamine with 4-(2,5-dimethylphenyl)piperazine in the presence of a coupling reagent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS). The synthesis of 1-(3-bromo-4-fluorobenzyl)-4-(2,5-dimethylphenyl)piperazine has been reported in various scientific literature, and the purity of the compound can be confirmed using analytical techniques such as NMR and HPLC.
科学研究应用
1-(3-bromo-4-fluorobenzyl)-4-(2,5-dimethylphenyl)piperazine has been studied for its potential applications in scientific research. One of the primary applications of 1-(3-bromo-4-fluorobenzyl)-4-(2,5-dimethylphenyl)piperazine is its use as a ligand for imaging studies. 1-(3-bromo-4-fluorobenzyl)-4-(2,5-dimethylphenyl)piperazine has been labeled with various radioisotopes such as ^18F and ^11C and used for imaging studies of the dopamine transporter (DAT) in the brain. DAT is a protein that plays a crucial role in regulating dopamine levels in the brain, and its dysfunction has been implicated in various neurological disorders such as Parkinson's disease and addiction. 1-(3-bromo-4-fluorobenzyl)-4-(2,5-dimethylphenyl)piperazine has also been studied for its potential applications in the diagnosis and treatment of cancer. 1-(3-bromo-4-fluorobenzyl)-4-(2,5-dimethylphenyl)piperazine has been shown to selectively bind to cancer cells and induce apoptosis, making it a potential candidate for targeted cancer therapy.
属性
IUPAC Name |
1-[(3-bromo-4-fluorophenyl)methyl]-4-(2,5-dimethylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrFN2/c1-14-3-4-15(2)19(11-14)23-9-7-22(8-10-23)13-16-5-6-18(21)17(20)12-16/h3-6,11-12H,7-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFXLTACXPBRHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=CC(=C(C=C3)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(3-furylmethyl)amino]-1-(2-phenylethyl)-2-pyrrolidinone](/img/structure/B6054185.png)
![1-({1-[(7-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]-3-piperidinyl}methyl)-2-pyrrolidinone](/img/structure/B6054189.png)


![N-{[1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]methyl}-2-thiophenecarboxamide](/img/structure/B6054213.png)
![2-[3-(3-methoxyphenyl)propanoyl]-1-(3-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6054220.png)
![1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-ethylpiperidine](/img/structure/B6054226.png)
![3-[2-(3-methoxyphenyl)ethyl]-1-[(2-methyl-1H-imidazol-4-yl)methyl]piperidine](/img/structure/B6054241.png)
![N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6054246.png)
![3-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methoxyphenyl)propanamide](/img/structure/B6054247.png)
![4-(2,3-dimethoxyphenyl)-1-(4,6-dimethyl-2-pyrimidinyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6054248.png)
![2-[(5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B6054249.png)
![ethyl 3-{3-[(4-methoxy-2-methylphenyl)amino]-3-oxopropyl}-1,4'-bipiperidine-1'-carboxylate](/img/structure/B6054266.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-5-ethoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B6054277.png)